3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexa-2,4-dien-1-one core: This can be achieved through a series of cyclization reactions.
Introduction of the 2-Methylbutoxy group: This step involves the alkylation of the cyclohexa-2,4-dien-1-one core with 2-methylbutanol under basic conditions.
Attachment of the 4-octylanilino group: This is typically done through a nucleophilic substitution reaction where the aniline derivative is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogenating agents and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound may find applications in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylbutoxy)-6-[(4-hexylanilino)methylidene]cyclohexa-2,4-dien-1-one
- 3-(2-Methylbutoxy)-6-[(4-decylanilino)methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
The uniqueness of 3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one lies in its specific substituents, which can influence its chemical reactivity and potential applications. The presence of the 2-Methylbutoxy and 4-octylanilino groups may confer unique properties compared to similar compounds with different substituents.
Properties
CAS No. |
74438-88-3 |
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Molecular Formula |
C26H37NO2 |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
5-(2-methylbutoxy)-2-[(4-octylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C26H37NO2/c1-4-6-7-8-9-10-11-22-12-15-24(16-13-22)27-19-23-14-17-25(18-26(23)28)29-20-21(3)5-2/h12-19,21,28H,4-11,20H2,1-3H3 |
InChI Key |
XARRDIJHQIUCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCC(C)CC)O |
Origin of Product |
United States |
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